2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[3,2-d]pyrimidin-4-amines are a class of compounds that have been studied for their inhibitory effects on certain types of bacteria . They are considered attractive scaffolds for structure-activity relationship (SAR) studies .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Scientific Research Applications
Synthesis and Anti-HIV Activity Compounds with structures similar to "2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been explored for their potential anti-HIV activity. For instance, derivatives of pyrimidin-4(3H)-ones have shown virus-inhibiting properties against the human immunodeficiency virus type 1 (HIV-1) in vitro. These studies indicate that specific structural modifications can enhance antiviral activity, highlighting the importance of such compounds in developing new therapeutic agents (Novikov et al., 2004).
Antibacterial and Antifungal Activities Another significant application is in the domain of antibacterial and antifungal research. Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and tested for their efficacy against various strains of bacteria and yeast-like fungi. Some compounds demonstrated higher antifungal activity than fluconazole against Candida species, indicating their potential as new antimicrobial agents (Kahveci et al., 2020).
Material Science Applications In materials science, compounds with thieno[3,2-d]pyrimidin-4(3H)-one structures are explored for their unique properties. For example, research on polyimides derived from thiophenyl-substituted benzidines, which might share some synthetic parallels with the compound , has resulted in materials with high refractive indices and small birefringence, along with good thermomechanical stabilities. These materials are promising for advanced optical and electronic applications (Tapaswi et al., 2015).
Fluorescent Properties for Chemical Sensing Compounds featuring the pyrimidine moiety have also been studied for their fluorescent properties, making them useful in developing chemical sensors. For instance, novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine dioxides have been synthesized, showing strong solid-state fluorescence. Such compounds could be applied in fluorescence-based sensing and imaging technologies (Yokota et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS2/c1-14-7-8-16(11-15(14)2)13-28-22-24-19-9-10-27-20(19)21(26)25(22)12-17-5-3-4-6-18(17)23/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHAKNPLADMTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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